

Application of Devapamil in High-Throughput Screening Assays

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Compound of Interest					
Compound Name:	Devapamil				
Cat. No.:	B1218581	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Introduction

Devapamil, a phenylalkylamine derivative and an analog of verapamil, is a valuable pharmacological tool in high-throughput screening (HTS) campaigns. Its primary mechanisms of action, the blockade of L-type calcium channels and inhibition of P-glycoprotein (P-gp), make it a versatile compound for identifying and characterizing modulators of these important drug targets. These application notes provide detailed protocols for utilizing **Devapamil** in HTS assays to screen for novel L-type calcium channel blockers and P-glycoprotein inhibitors.

Devapamil acts as a potent blocker of L-type calcium channels, which are critical for regulating calcium influx into cells and are implicated in various cardiovascular diseases.[1][2] By inhibiting these channels, **Devapamil** can be used as a reference compound in screens designed to discover new antihypertensive and antianginal agents.

Furthermore, **Devapamil** is an effective inhibitor of P-glycoprotein (ABCB1), an ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of xenobiotics from cells. [3] Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer cells. HTS assays employing **Devapamil** can identify compounds that reverse MDR or interact with P-gp, aiding in the development of more effective cancer chemotherapeutics.

Data Presentation



Table 1: Inhibitory Potency of Phenylalkylamines on L-

type Calcium Channels

Compound	Target	Assay Type	IC50	Reference
(-)-Devapamil	L-type Ca2+ Channel (Wild Type)	Radioligand Binding	2.71 nM	[4]
(-)-Devapamil	L-type Ca2+ Channel (Mutant)	Radioligand Binding	0.82 nM	[4]
Verapamil	L-type Ca2+ Channel (Human Vascular)	Tissue Contraction	550 nM	
Verapamil	L-type Ca2+ Channel (Human Cardiac)	Tissue Contraction	123 nM	_

Table 2: Inhibitory Potency of Verapamil on P-

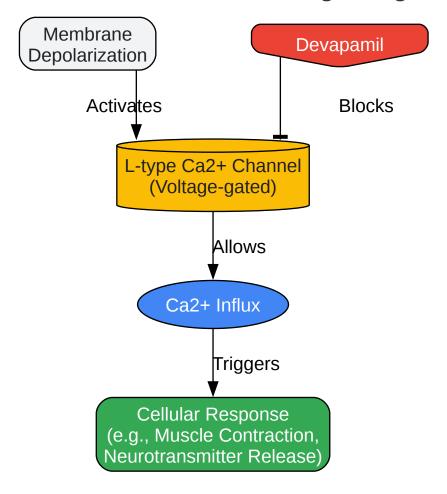
alvcoprotein

Compound	P-gp Substrate	Cell Line	Assay Type	IC50	Reference
Verapamil	Rhodamine 123	P-gp- overexpressi ng MCF7R	Fluorescence Accumulation	~1-10 μM	
Verapamil	Etoposide	Caco-2	Permeability Assay	Not specified	Not specified
Verapamil	Verapamil	Rat Brain	In vivo transport	EC50 = 7.2 μM (for Cyclosporine A inhibition)	

Signaling Pathways and Experimental Workflows



L-type Calcium Channel Blockade Signaling Pathway

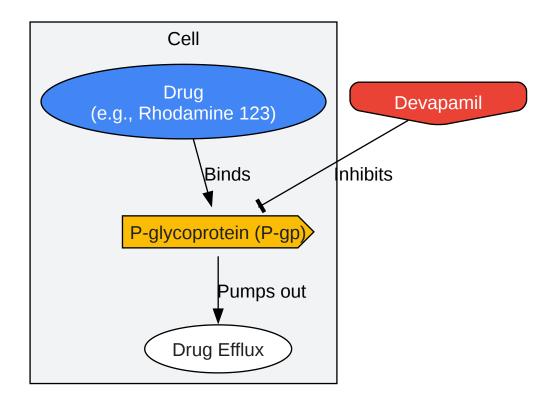


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Caption: **Devapamil** blocks L-type calcium channels, preventing calcium influx.

P-glycoprotein Inhibition Mechanism



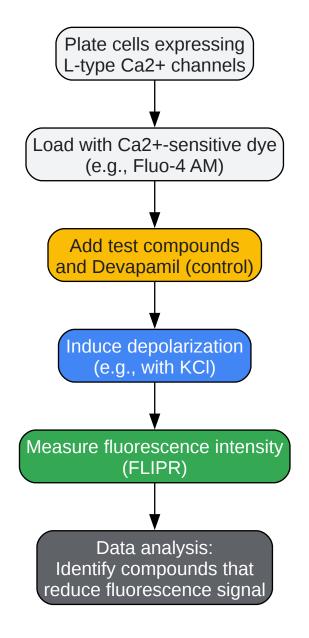


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Caption: **Devapamil** inhibits P-glycoprotein, preventing drug efflux from the cell.

HTS Workflow for L-type Calcium Channel Blockers



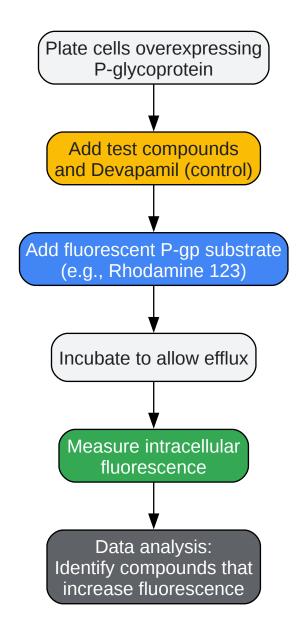


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Caption: HTS workflow for identifying L-type calcium channel blockers.

HTS Workflow for P-glycoprotein Inhibitors





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Caption: HTS workflow for identifying P-glycoprotein inhibitors.

Experimental Protocols

Protocol 1: Fluorescence-Based HTS Assay for L-type Calcium Channel Blockers

This protocol is adapted from generic fluorescence-based calcium flux assays and is suitable for a high-throughput format using a Fluorometric Imaging Plate Reader (FLIPR).



1. Cell Culture and Plating:

- Culture a cell line stably expressing the human L-type calcium channel (e.g., HEK293 or CHO cells) in appropriate growth medium.
- Seed the cells into 384-well black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
- Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.

2. Dye Loading:

- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Remove the growth medium from the cell plates and add the dye-loading buffer to each well.
- Incubate the plates for 60 minutes at 37°C or room temperature, protected from light.

3. Compound Addition:

- Prepare serial dilutions of test compounds and Devapamil (as a positive control) in the
 assay buffer. A typical starting concentration for Devapamil would be in the range of its IC50
 (e.g., 10 μM, with serial dilutions).
- After the dye-loading incubation, wash the cells with assay buffer.
- Add the diluted compounds and controls to the respective wells of the cell plate.
- Incubate for 15-30 minutes at room temperature.
- 4. Calcium Flux Measurement:
- Prepare a depolarizing stimulus solution containing a high concentration of potassium chloride (e.g., 90 mM KCl) in the assay buffer.
- Place the cell plate into a FLIPR instrument.



- Initiate the reading by adding the depolarizing stimulus to all wells simultaneously.
- Measure the fluorescence intensity kinetically for 2-3 minutes.
- 5. Data Analysis:
- The increase in fluorescence upon depolarization corresponds to calcium influx.
- Determine the inhibitory effect of the test compounds by comparing the fluorescence signal in the presence of the compound to the control wells (vehicle-treated).
- Calculate the percentage of inhibition and, for active compounds, determine the IC50 value.

Protocol 2: Rhodamine 123 Efflux Assay for P-glycoprotein Inhibitors

This protocol is based on the widely used Rhodamine 123 accumulation and efflux assay to screen for P-gp inhibitors.

- 1. Cell Culture and Plating:
- Culture a cell line that overexpresses P-glycoprotein (e.g., MCF7/ADR or K562/ADR) and its parental, non-resistant cell line.
- Seed the cells into 96-well or 384-well black, clear-bottom microplates.
- Incubate the plates at 37°C in a 5% CO2 incubator until the cells reach the desired confluency.
- 2. Compound Incubation:
- Prepare serial dilutions of test compounds and Devapamil (as a positive control) in a suitable buffer (e.g., phenol red-free medium). A recommended concentration range for verapamil, a close analog, is 1-50 μM.
- Add the diluted compounds to the wells of both the P-gp overexpressing and parental cell plates.



- 3. Substrate Loading and Efflux:
- Add the fluorescent P-gp substrate, Rhodamine 123, to all wells at a final concentration of approximately 1-5 μM.
- Incubate the plates for 30-60 minutes at 37°C to allow for substrate accumulation and efflux.
- 4. Measurement of Intracellular Fluorescence:
- After incubation, wash the cells with ice-cold PBS to remove extracellular Rhodamine 123 and stop the efflux process.
- Lyse the cells using a suitable lysis buffer.
- Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~525 nm).
- 5. Data Analysis:
- P-gp inhibitors will block the efflux of Rhodamine 123, leading to higher intracellular fluorescence in the P-gp overexpressing cells.
- Calculate the fluorescence accumulation ratio (fluorescence in P-gp overexpressing cells / fluorescence in parental cells).
- A ratio approaching 1 in the presence of a test compound indicates P-gp inhibition.
- Determine the IC50 value for active compounds by plotting the percentage of inhibition against the compound concentration.

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